N-(pyridin-3-ylmethyl)cyclopropanamine
CAS No.: 183609-18-9
Cat. No.: VC20909888
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183609-18-9 |
|---|---|
| Molecular Formula | C9H12N2 |
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |
| Standard InChI Key | BZFHAPIXJIHOOF-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CN=CC=C2 |
| Canonical SMILES | C1CC1NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
N-(pyridin-3-ylmethyl)cyclopropanamine (CAS No. 183609-18-9) is characterized by a cyclopropane ring attached to a pyridine moiety via a methylene bridge. The compound has a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . Its structural complexity allows it to interact effectively with various biological targets, particularly enzymes and receptors involved in neurological and cardiovascular functions.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of N-(pyridin-3-ylmethyl)cyclopropanamine.
Molecular Characteristics
The most distinctive feature of N-(pyridin-3-ylmethyl)cyclopropanamine is its cyclopropane ring, which provides structural rigidity and influences its reactivity patterns. The pyridine ring at the 3-position contributes to the compound's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The nitrogen atoms in both the pyridine ring and the amine group make this compound basic, enabling it to form stable salts with acids, such as the hydrochloride salt (C9H13ClN2) .
Spectroscopic Data
Mass spectrometry data reveals important characteristics of N-(pyridin-3-ylmethyl)cyclopropanamine under various ionization conditions. Table 2 presents the predicted collision cross-section data for different adducts of this compound.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine typically involves several key steps, with variations depending on the desired yield and purity. The general approach involves reactions between pyridine derivatives and cyclopropyl amines under controlled conditions.
General Synthetic Routes
The most common synthetic pathway for N-(pyridin-3-ylmethyl)cyclopropanamine involves:
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Preparation of a suitable pyridine-3-methyl derivative
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Activation of the pyridine methyl group
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Nucleophilic substitution with cyclopropylamine
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Purification through recrystallization or chromatography
These reactions typically require careful control of temperature, pressure, and catalyst concentration to achieve optimal yields. The presence of the pyridine nitrogen and the strained cyclopropane ring necessitates specific reaction conditions to ensure successful synthesis.
Alternative Synthesis Approaches
Alternative approaches may employ different starting materials or reaction conditions, such as:
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Direct amination of 3-(chloromethyl)pyridine with cyclopropylamine
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Reductive amination of pyridine-3-carboxaldehyde with cyclopropylamine
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Ring formation strategies that build the cyclopropane ring after establishing the pyridine-amine linkage
Each method offers advantages in terms of yield, purity, or scalability, making them suitable for different research or industrial applications.
Structure-Activity Relationships
The relationship between the structure of N-(pyridin-3-ylmethyl)cyclopropanamine and its biological activities provides valuable insights for medicinal chemistry research. Understanding these relationships can guide the development of more potent and selective compounds.
Key Structural Elements
The biological activity of N-(pyridin-3-ylmethyl)cyclopropanamine is influenced by several key structural elements:
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The position of the nitrogen in the pyridine ring (3-position)
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The strained cyclopropane ring, which contributes to binding affinity
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The methylene bridge connecting the cyclopropane and pyridine moieties
Modifications to any of these elements can significantly alter the compound's biological profile.
Comparison with Similar Compounds
Comparing N-(pyridin-3-ylmethyl)cyclopropanamine with structurally related compounds provides insights into the impact of specific structural modifications. Table 3 presents a comparison with several similar compounds.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-3-ylmethyl)cyclopropanamine | Pyridine at 3-position, cyclopropane ring | Base compound |
| N-(pyridin-2-ylmethyl)cyclopropanamine | Pyridine at 2-position, cyclopropane ring | Different pyridine position affecting binding properties |
| N-(pyridin-4-ylmethyl)cyclopropanamine | Pyridine at 4-position, cyclopropane ring | Altered electronic distribution and binding affinity |
| 1-(Pyridin-4-yl)cyclopropanamine | Direct attachment of cyclopropane to pyridine | Different geometry and flexibility profile |
| N-(1-methylpyridin-3-ylmethyl)cyclopropanamine | Methyl substitution on pyridine | Modified solubility and electronic properties |
| Table 3: Comparison of N-(pyridin-3-ylmethyl)cyclopropanamine with structurally similar compounds |
Research Applications in Medicinal Chemistry
The unique structural features of N-(pyridin-3-ylmethyl)cyclopropanamine make it valuable in various aspects of medicinal chemistry research.
As a Building Block
N-(pyridin-3-ylmethyl)cyclopropanamine serves as an important building block in the synthesis of more complex molecules with potential therapeutic applications. Its well-defined structure and reactivity allow for selective modifications and extensions to create compounds with enhanced biological activities .
In Drug Design
In structure-based drug design, N-(pyridin-3-ylmethyl)cyclopropanamine and its derivatives have been investigated as potential scaffolds for developing compounds targeting specific biological pathways. The presence of the cyclopropane ring provides conformational constraints that can enhance binding specificity to target proteins .
In Antimalarial Research
Recent research has explored the potential of compounds structurally related to N-(pyridin-3-ylmethyl)cyclopropanamine in antimalarial drug development. These compounds have shown promise in inhibiting specific enzymes essential for malaria parasite survival, particularly dihydroorotate dehydrogenase (DHODH) .
Analytical Methods and Characterization
Various analytical techniques are employed to characterize N-(pyridin-3-ylmethyl)cyclopropanamine and confirm its identity and purity.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the analysis and purification of N-(pyridin-3-ylmethyl)cyclopropanamine. These techniques enable the separation of the compound from impurities and reaction by-products, ensuring high purity for research applications .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable structural information about N-(pyridin-3-ylmethyl)cyclopropanamine. Mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy are also employed for comprehensive characterization .
Future Research Directions
The unique structural features and biological activities of N-(pyridin-3-ylmethyl)cyclopropanamine suggest several promising directions for future research.
Structure Optimization
Further research could focus on structural modifications to enhance specific biological activities or improve pharmacokinetic properties. This might include:
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Introduction of functional groups on the pyridine ring
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Modification of the cyclopropane ring
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Exploration of alternative linkers between the cyclopropane and pyridine moieties
Mechanism of Action Studies
Detailed investigations into the mechanisms by which N-(pyridin-3-ylmethyl)cyclopropanamine interacts with biological targets would provide valuable insights for drug development. Understanding its binding modes and the structural basis for its activity could guide the design of more potent and selective compounds .
Expanded Application Areas
While current research has primarily focused on certain biological activities, exploration of other potential applications could reveal new uses for N-(pyridin-3-ylmethyl)cyclopropanamine in areas such as:
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